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Compound of Interest |

Compound Name: 4-Chloro-3-iodo-2-methylquinoline
CAS No.: 1033931-93-9
Cat. No.: B2743667
. J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3-iodo-2-
methylquinoline, a halogenated quinoline derivative of significant interest in synthetic and
medicinal chemistry. We will delve into its fundamental physicochemical properties, synthesis,
spectroscopic characterization, and its emerging applications in the field of drug discovery.

Core Molecular Attributes

4-Chloro-3-iodo-2-methylquinoline is a polysubstituted quinoline, a heterocyclic aromatic
organic compound. The strategic placement of chloro, iodo, and methyl groups on the quinoline
scaffold imparts unique chemical reactivity and potential biological activity, making it a valuable
intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for 4-Chloro-3-iodo-2-methylquinoline is presented
below.
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Property Value Source
Molecular Formula C10H7CIIN [1112]
Molecular Weight 303.53 g/mol [2][3]
Exact Mass 302.931172 g/mol [2]
Monoisotopic Mass 302.93118 Da [1]

CAS Number 1033931-93-9 [3]
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Synthesis and Spectroscopic Characterization

The synthesis of substituted quinolines can be achieved through various established methods,
often involving cyclization reactions. While specific, detailed protocols for the direct synthesis of
4-Chloro-3-iodo-2-methylquinoline are not extensively documented in publicly available
literature, general synthetic strategies for similar quinoline derivatives can be adapted. One
common approach is the Conrad-Limpach reaction, which involves the condensation of an
aniline with a B-ketoester followed by thermal cyclization. Subsequent halogenation steps
would be required to introduce the chloro and iodo substituents.

A plausible synthetic workflow could involve the initial synthesis of 2-methylquinolin-4-one,
followed by chlorination to yield 4-chloro-2-methylquinoline, and subsequent iodination at the 3-
position.
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Caption: A potential synthetic pathway to 4-Chloro-3-iodo-2-methylquinoline.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-
Chloro-3-iodo-2-methylquinoline.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum would be expected to show characteristic signals for
the aromatic protons on the quinoline ring system and a singlet for the methyl group
protons. The exact chemical shifts would be influenced by the electron-withdrawing effects
of the halogen substituents.

o 183C NMR: The carbon NMR spectrum provides information on the carbon framework of the
molecule.[2] A reference to the availability of 13C NMR data for this compound exists,
which would be invaluable for confirming its structure.[2]

o Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and
fragmentation pattern. The predicted monoisotopic mass is 302.93118 Da.[1] The presence
of chlorine would result in a characteristic M+2 isotopic peak with an intensity of
approximately one-third of the M peak.

« Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of characteristic
functional groups, such as C=C and C=N stretching vibrations within the aromatic quinoline
core.
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Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous approved drugs.[4] The introduction of halogen atoms, such as chlorine and iodine,
can significantly modulate the pharmacokinetic and pharmacodynamic properties of a
molecule.[5]

Potential as a Synthetic Intermediate

4-Chloro-3-iodo-2-methylquinoline serves as a versatile building block for the synthesis of
more complex, biologically active molecules. The differential reactivity of the chloro and iodo
substituents allows for selective functionalization through various cross-coupling reactions,
such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide
range of substituents at the 3- and 4-positions of the quinoline ring, facilitating the generation of
diverse chemical libraries for drug screening.

Relevance in Anticancer and Antimalarial Drug
Discovery

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine.[6]
Research into novel 4-aminoquinoline derivatives continues in the quest for compounds
effective against drug-resistant strains of malaria.[6] Furthermore, quinoline derivatives have
demonstrated potential as anticancer agents.[4] The unique substitution pattern of 4-Chloro-3-
iodo-2-methylquinoline makes it an attractive starting material for the development of novel
therapeutic agents in these areas. For instance, the chloro group can be displaced by various
amines to generate libraries of 4-aminoquinoline analogues, while the iodo group can be
utilized for further diversification.
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Caption: Role of the title compound in drug discovery workflows.

Safety and Handling

As with any halogenated aromatic compound, 4-Chloro-3-iodo-2-methylquinoline should be
handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective
equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For
detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by
the supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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